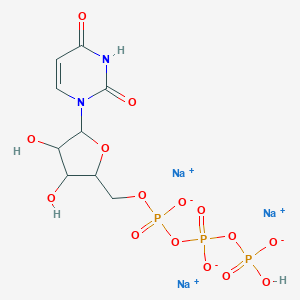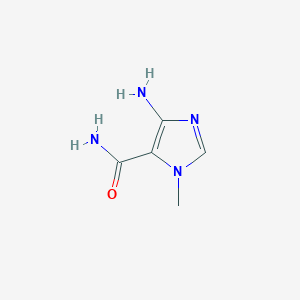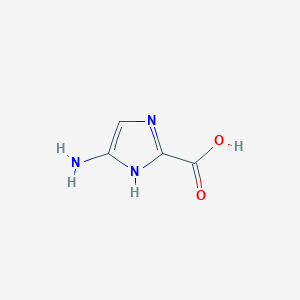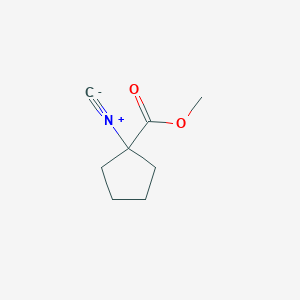
Fosfato de hidrógeno de dimetilo
Descripción general
Descripción
Dimethyl hydrogen phosphate (DMHP) is a chemical compound that has been studied in various contexts, including its role as a biomarker for exposure to certain pesticides, its stability under physiological conditions, and its structural characteristics. DMHP is related to a class of organophosphates, which are commonly used in agriculture as insecticides. The compound has been shown to cause dose-related neoplastic lesions in animal studies, indicating its potential carcinogenicity .
Synthesis Analysis
The synthesis of dimethyl hydrogen phosphate and related compounds has been explored in several studies. One approach involves the low-temperature synthesis of ionic phosphates in dimethyl sulfoxide, which allows for the creation of both organic and inorganic phosphates under water-free conditions . Another study describes the synthesis of amphoterics with a 2-hydroxyalkyl group, which includes 2-(N-2-hydroxyalkyl-N,N-dimethylammonio)ethyl hydrogen phosphates, and examines their physicochemical and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of dimethyl hydrogen phosphate and its analogs has been characterized using various spectroscopic and computational techniques. For instance, the molecular structure of rubidium cyclotetraphosphate was determined using liquid state NMR and solid state (2D) NMR spectroscopy . Additionally, the structure of the dimethylboranophosphate anion was characterized by ab initio calculations and X-ray crystallography, providing insights into the differences between borane-modified phosphate diesters and normal phosphate diesters .
Chemical Reactions Analysis
The stability and degradation of DMHP under simulated physiological conditions have been thoroughly investigated. DMHP was found to be stable for a certain period before degradation began, with the rate of disappearance following first-order kinetics dependent on temperature, concentration, and pH . The decomposition products were identified as methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl hydrogen phosphate and related compounds have been the subject of several studies. For example, the vibrational analysis of the dimethyl phosphate anion provided insights into the spectral complexities and potential indicators of structure and interaction of DNA phosphates . The physicochemical properties of synthesized amphoterics, such as critical micelle concentration and free energy of micellization, were also investigated . Additionally, the optical properties and nonlinear optical activity of 2,5-dimethylanilinium dihydrogen phosphate were studied using DFT calculations and experimental techniques .
Aplicaciones Científicas De Investigación
Síntesis de Uretano
DMHP se usa como un catalizador ácido en la síntesis de uretano . La reacción de isocianato de fenilo (PhNCO) y butan-1-ol (BuOH) se ha seleccionado para describir las características energéticas y estructurales de la formación de uretano sin catalizador. Las actividades catalíticas de DMHP se han comparado agregándolas al sistema modelo PhNCO–BuOH .
Electrocatálisis en disolventes eutécticos profundos
DMHP tiene aplicaciones en electrocatálisis dentro de disolventes eutécticos profundos . Los disolventes eutécticos profundos (DES) son conocidos por su naturaleza ecológica, segura y rentable, presentando innumerables ventajas, incluidas amplias oportunidades para la innovación de materiales y la utilización como medios de reacción en electrocatálisis .
Propiedades termodinámicas en líquidos iónicos
Los líquidos iónicos basados en DMHP se han estudiado por sus propiedades termodinámicas . Estas propiedades son útiles para aplicaciones como fluidos de trabajo en tecnología de refrigeración por absorción .
Síntesis química
DMHP es un compuesto versátil utilizado en diversos entornos industriales y de investigación con aplicaciones en síntesis química .
Catálisis
DMHP se utiliza como catalizador en diversas reacciones químicas
Safety and Hazards
DMHP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mecanismo De Acción
Target of Action
Dimethyl hydrogen phosphate, also known as dimethyl phosphite, is an organophosphorus compound . It is a reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . The primary targets of this compound are therefore other organophosphorus compounds that it helps generate .
Mode of Action
The compound interacts with its targets through a process known as methanolysis . This involves the cleavage of the P-N bond to form O,S-dimethyl hydrogen thiophosphate . This is then hydrolyzed at either the P-O bond to form S-methyl dihydrogen thiophosphate, or the P-S bond to form methyl dihydrogen phosphate .
Biochemical Pathways
The biochemical pathways affected by dimethyl hydrogen phosphate involve the generation of other organophosphorus compounds . The compound’s tautomeric nature made it desirable as a precursor to the G-series compounds . The now obsolete process, which used it as a precursor, was called the DMHP process .
Pharmacokinetics
Given its chemical properties such as its solubility in water , it can be inferred that these properties would influence its bioavailability.
Result of Action
The result of the action of dimethyl hydrogen phosphate is the generation of other organophosphorus compounds . These compounds have various applications, including use in the production of pesticides .
Action Environment
The action of dimethyl hydrogen phosphate is influenced by environmental factors such as temperature and pH . The compound is stable under certain conditions, but it can undergo oxidation when it comes into contact with oxygen . It is more stable in slightly alkaline conditions than in acidic or neutral solutions .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl hydrogen phosphate can change over time due to its stability and degradation. Studies have shown that dimethyl hydrogen phosphate is relatively stable in aqueous solutions at physiological pH but can undergo hydrolysis over time, leading to the formation of methanol and inorganic phosphate . The stability of dimethyl hydrogen phosphate is influenced by factors such as temperature, pH, and concentration. Long-term exposure to dimethyl hydrogen phosphate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important considerations for the use of dimethyl hydrogen phosphate in biochemical research.
Dosage Effects in Animal Models
The effects of dimethyl hydrogen phosphate vary with different dosages in animal models. At low doses, dimethyl hydrogen phosphate may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of dimethyl hydrogen phosphate have been associated with toxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress . These adverse effects highlight the importance of careful dosage considerations when using dimethyl hydrogen phosphate in experimental studies.
Propiedades
IUPAC Name |
dimethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKTXOBAWVSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32586-82-6 (hydrochloride salt) | |
| Record name | Dimethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5025150 | |
| Record name | Dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Syrupy pale yellow liquid. (NTP, 1992), Liquid | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphoric acid, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
813-78-5, 53396-59-1 | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20263 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl hydrogen phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethyl phosphate?
A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.
Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?
A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []
Q3: What are the preferred conformations of dimethyl phosphate?
A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]
Q4: How do metal ions influence the conformation of dimethyl phosphate?
A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.
Q5: Why is the interaction of DMP with metal ions relevant to biological systems?
A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []
Q6: How stable is dimethyl phosphate in aqueous solutions?
A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.
Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?
A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.
Q8: Are there biomimetic models that can catalyze DMP hydrolysis?
A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []
Q9: Does dimethyl phosphate have any applications in organic synthesis?
A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.
Q10: What is the environmental fate of dimethyl phosphate?
A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.
Q11: Is dimethyl phosphate toxic?
A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.
Q12: How is computational chemistry used to study dimethyl phosphate?
A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:
- Investigate conformational preferences and energetics of DMP. [, , ]
- Study interactions with metal ions and water molecules. [, ]
- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []
- Analyze vibrational spectra and compare them with experimental data. []
- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)





![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

